molecular formula C11H12N4O3S2 B12431776 Sulfamethizole N4-acetate-d4

Sulfamethizole N4-acetate-d4

Cat. No.: B12431776
M. Wt: 316.4 g/mol
InChI Key: PMDSJEXWWAYJPT-LNFUJOGGSA-N
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Description

Sulfamethizole N4-acetate-d4 is a deuterated derivative of sulfamethizole, a sulfonamide antibiotic. Sulfonamides are synthetic bacteriostatic antibiotics with a broad spectrum of activity against most gram-positive and many gram-negative organisms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of sulfamethizole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamethizole N4-acetate-d4 involves the acetylation of sulfamethizole with acetic anhydride in the presence of a deuterated catalyst. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using industrial-scale chromatography or crystallization techniques to achieve the required purity for research applications.

Chemical Reactions Analysis

Types of Reactions

Sulfamethizole N4-acetate-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Sulfamethizole N4-acetate-d4 is widely used in scientific research for:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulfamethizole.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of sulfamethizole.

    Drug Interaction Studies: Examining the interactions of sulfamethizole with other drugs and compounds.

    Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for quantifying sulfamethizole in biological samples.

Mechanism of Action

Sulfamethizole N4-acetate-d4, like sulfamethizole, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfamethizole prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Sulfadiazine
  • Sulfamethoxazole
  • Sulfathiazole

Uniqueness

Sulfamethizole N4-acetate-d4 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for more precise tracking and quantification in mass spectrometry, providing more accurate data compared to non-deuterated analogs.

Conclusion

This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics, metabolism, and analytical chemistry. Its unique properties make it an essential tool for studying the behavior and interactions of sulfamethizole in biological systems.

Properties

Molecular Formula

C11H12N4O3S2

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C11H12N4O3S2/c1-7(16)12-9-3-5-10(6-4-9)20(17,18)15-11-14-13-8(2)19-11/h3-6H,1-2H3,(H,12,16)(H,14,15)/i3D,4D,5D,6D

InChI Key

PMDSJEXWWAYJPT-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H]

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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